![molecular formula C17H14ClNO4 B7471437 2-(2-氯苯基)-6-乙氧基-7-甲氧基-3,1-苯并恶嗪-4-酮](/img/structure/B7471437.png)
2-(2-氯苯基)-6-乙氧基-7-甲氧基-3,1-苯并恶嗪-4-酮
描述
2-(2-Chlorophenyl)-6-ethoxy-7-methoxy-3,1-benzoxazin-4-one, also known as DMXAA, is a synthetic compound that has been found to exhibit anti-tumor and anti-viral properties. DMXAA was first synthesized in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies, with researchers investigating its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, and future directions.
科学研究应用
人白细胞弹性蛋白酶抑制剂:与 2-(2-氯苯基)-6-乙氧基-7-甲氧基-3,1-苯并恶嗪-4-酮 在结构上相似的噻吩并[2,3-d][1,3]恶嗪-4-酮等化合物对人白细胞弹性蛋白酶表现出有效的抑制活性。这些化合物使用通过格瓦尔德反应制备的 2-氨基噻吩作为合成入口来合成,以抑制丝氨酸蛋白酶的稠合 1,3-恶嗪-4-酮。这对于肺气肿和慢性阻塞性肺疾病等疾病的治疗应用具有影响 (Gütschow & Neumann, 1998).
农业中的化感物质:包括 2-(2-氯苯基)-6-乙氧基-7-甲氧基-3,1-苯并恶嗪-4-酮 衍生物的苯并恶嗪酮存在于禾本科植物中,并表现出植物毒性、抗菌、拒食、抗真菌和杀虫特性。这些化合物具有潜在的农学用途,尤其是在天然除草剂的开发中 (Macias et al., 2006).
抗菌活性:由 4-(4-氧代-4H-3,1-苯并恶嗪-2-基)苯基-4-甲基苯磺酸酯合成的新的喹唑啉酮衍生物显示出显着的抗菌活性。这突出了苯并恶嗪酮衍生物在开发新的抗菌剂中的潜力 (Habib, Hassan, & El‐Mekabaty, 2013).
HIV-1 逆转录酶抑制剂:一些苯并恶嗪酮衍生物,例如依法韦仑类似物,已被探索其作为 HIV-1 逆转录酶的非核苷抑制剂的潜力,表明它们在 HIV/AIDS 治疗中的应用 (Hamed, 2004).
抗氧化和抗肿瘤活性:4-亚苄基-2-(对氯苯基)-4H-恶唑-5-酮等衍生物显示出有希望的抗氧化和抗肿瘤活性。这表明苯并恶嗪酮衍生物在癌症治疗和预防中的潜力 (El-Moneim, El‐Deen, & El-Fattah, 2011).
属性
IUPAC Name |
2-(2-chlorophenyl)-6-ethoxy-7-methoxy-3,1-benzoxazin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-3-22-15-8-11-13(9-14(15)21-2)19-16(23-17(11)20)10-6-4-5-7-12(10)18/h4-9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFUNPGYPSDKCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-6-ethoxy-7-methoxy-3,1-benzoxazin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。